4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole
CAS No.: 1263284-19-0
Cat. No.: VC0111786
Molecular Formula: C14H17FN4
Molecular Weight: 260.316
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263284-19-0 |
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Molecular Formula | C14H17FN4 |
Molecular Weight | 260.316 |
IUPAC Name | 4-[(4-fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole |
Standard InChI | InChI=1S/C14H17FN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3/t13-/m1/s1 |
Standard InChI Key | LTSJLNLVIPSREO-CYBMUJFWSA-N |
SMILES | CC1=NN=C(N1CC2=CC=C(C=C2)F)C3CCCN3 |
Introduction
Chemical Identity and Physical Properties
Chemical Identity
4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole is identified by the following parameters:
Parameter | Value |
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CAS Number | 1263284-19-0 |
Molecular Formula | C₁₄H₁₇FN₄ |
Molecular Weight | 260.31 g/mol |
IUPAC Name | 4-[(4-fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole |
PubChem CID | 46911926 |
InChIKey | LTSJLNLVIPSREO-CYBMUJFWSA-N |
The compound is characterized by its systematic IUPAC name 4-[(4-fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole, which describes its structural components: a triazole core with a 4-fluorobenzyl group at position 4, a methyl group at position 3, and an (R)-pyrrolidin-2-yl group at position 5 .
Physical Properties
The physical properties of 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole are as follows:
Property | Description |
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Physical State | Solid (presumed based on similar compounds) |
Color | White to off-white (typical for similar triazoles) |
Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane |
Storage Conditions | 2-8°C |
Sensitivity | Irritant |
The compound should be stored at 2-8°C to maintain stability, and appropriate precautions should be taken during handling due to its irritant properties .
Structural Features and Chemical Characteristics
Structural Features
4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole consists of a 1,2,4-triazole ring with three distinct substituents:
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A 4-fluorobenzyl group attached at the N-4 position of the triazole ring
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A methyl group at the C-3 position
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An (R)-pyrrolidin-2-yl group at the C-5 position
The compound's structure can be represented by the following SMILES notation:
CC1=NN=C(N1CC2=CC=C(C=C2)F)[C@H]3CCCN3
The chiral center is located at the C-2 position of the pyrrolidine ring, with the (R) configuration specifying the absolute stereochemistry.
Chemical Characteristics
As a member of the triazole family, 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole exhibits several characteristic chemical properties:
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The triazole ring is aromatic and possesses both electron-donating and electron-withdrawing properties.
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The nitrogen atoms in the triazole ring can participate in hydrogen bonding as acceptors.
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The fluorine atom in the para position of the benzyl group enhances lipophilicity and metabolic stability.
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The pyrrolidine nitrogen can act as a hydrogen bond acceptor or donor when protonated.
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The chiral center introduces stereoselectivity in potential biological interactions.
These properties collectively contribute to the compound's potential utility in pharmaceutical applications and chemical research.
Synthesis Methods
Click Chemistry Approaches
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, has emerged as a versatile method for synthesizing 1,2,3-triazoles. Although 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole is a 1,2,4-triazole derivative, similar click chemistry principles may be adapted for its synthesis or for synthesizing precursors .
For example, a general approach for synthesizing triazole derivatives using click chemistry involves:
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Preparation of an azide component
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Preparation of an alkyne component
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Copper-catalyzed cycloaddition to form the triazole ring
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Further functionalization to introduce specific substituents
While this approach is more commonly used for 1,2,3-triazoles, variations of click chemistry may be applicable to the synthesis of 1,2,4-triazole derivatives as well.
Stereoselective Synthesis
The presence of a chiral center in the pyrrolidinyl moiety necessitates stereoselective synthesis approaches to obtain the (R) enantiomer. This may involve:
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Starting with an enantiomerically pure pyrrolidine derivative
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Employing asymmetric catalysis during key synthetic steps
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Resolution of racemic mixtures to isolate the desired (R) enantiomer
The choice of synthetic route depends on factors such as starting material availability, desired yield, purity requirements, and scalability considerations.
Related Research on Triazole Derivatives
Anticancer Activity of Triazole Derivatives
Research on triazole derivatives has revealed promising anticancer activities. In one study, a series of 1,2,3-triazole derivatives were synthesized and evaluated for anticancer activities against HCT 116, MDA-MB231, and Mia-PaCa2 cancer cell lines. Among these compounds, one exhibited significant activity with an IC50 of 42.5 µg/mL against the MDA-MB231 cell line, while others showed moderate activity with IC50 values of 64.3 µg/mL and 68.4 µg/mL against HCT-116 and Mia-PaCa2 cancer cell lines, respectively .
Another study on 1,4-disubstituted 1,2,3-triazole compounds demonstrated antiproliferative activity against various cancer cell lines, with average IC50 values ranging from 15 to 50 µM when compared to doxorubicin. A phosphonate 1,2,3-triazole derivative exhibited particularly promising activity against HT-1080 cell lines .
These findings suggest that triazole derivatives, including potentially 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole, may possess anticancer properties worthy of further investigation.
Mechanism of Action Studies
Mechanistic studies on triazole derivatives have provided insights into their potential modes of action. For instance, the aforementioned phosphonate 1,2,3-triazole derivative was found to inhibit the cell cycle at the G0/G1 phase, inducing apoptosis independently of Caspase-3 and causing an increase in the mitochondrial membrane potential (ΔΨm) in HT-1080 cell lines .
Molecular docking studies have also demonstrated the relevance of triazole scaffolds in establishing interactions with biological targets, such as metalloproteinases. These findings contribute to the understanding of how triazole derivatives, potentially including 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole, may exert their biological effects.
Future Research Directions
Structure-Activity Relationship Studies
Future research on 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole could focus on structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. Key areas for investigation might include:
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The impact of substituting the fluorine atom with other halogens or functional groups
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The effect of modifying the methyl group at the C-3 position
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The influence of stereochemistry at the pyrrolidinyl moiety
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The role of the triazole core in biological interactions
These studies could guide the design of more potent and selective derivatives with enhanced pharmacological properties.
Biological Activity Screening
Comprehensive screening of 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole against various biological targets would provide valuable insights into its potential applications. Areas for investigation might include:
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Anticancer activity against a broad panel of cancer cell lines
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Antimicrobial activity against bacteria, fungi, and viruses
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Enzyme inhibition studies targeting specific pathways
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In vivo studies to assess pharmacokinetics and toxicity profiles
Such screening efforts would help identify the most promising applications for this compound and guide further development efforts.
Synthetic Methodology Development
The development of more efficient and scalable synthetic methods for 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole would facilitate its production and application in research. Areas for improvement might include:
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More direct synthetic routes with fewer steps
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Enhanced stereoselectivity in the synthesis of the (R) enantiomer
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Green chemistry approaches with reduced environmental impact
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Scalable processes suitable for industrial production
These methodological advancements would make 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole more accessible for research and potential commercial applications.
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